2,5-Dimethylpyridin-4-ol 2,5-Dimethylpyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 22279-59-0
VCID: VC3865362
InChI: InChI=1S/C7H9NO/c1-5-4-8-6(2)3-7(5)9/h3-4H,1-2H3,(H,8,9)
SMILES: CC1=CC(=O)C(=CN1)C
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol

2,5-Dimethylpyridin-4-ol

CAS No.: 22279-59-0

Cat. No.: VC3865362

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethylpyridin-4-ol - 22279-59-0

Specification

CAS No. 22279-59-0
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
IUPAC Name 2,5-dimethyl-1H-pyridin-4-one
Standard InChI InChI=1S/C7H9NO/c1-5-4-8-6(2)3-7(5)9/h3-4H,1-2H3,(H,8,9)
Standard InChI Key OLINSIUACRWWGQ-UHFFFAOYSA-N
SMILES CC1=CC(=O)C(=CN1)C
Canonical SMILES CC1=CC(=O)C(=CN1)C

Introduction

Key Findings

2,5-Dimethylpyridin-4-ol (CAS 22279-59-0) is a substituted pyridine derivative characterized by hydroxyl and methyl functional groups at positions 4, 2, and 5 on the aromatic ring. This compound exhibits moderate polarity due to its hydroxyl group, with a molecular weight of 123.16 g/mol and a boiling point of 340.8°C . It is primarily utilized in research and development settings, particularly in pharmaceutical and materials science applications, though its commercial use is restricted to supervised laboratory environments . Hazard assessments classify it as a skin and eye irritant, necessitating stringent handling protocols .

Chemical Identity and Structural Features

Molecular Characteristics

2,5-Dimethylpyridin-4-ol belongs to the pyridinol family, featuring a six-membered aromatic ring with nitrogen at position 1. Its IUPAC name, 2,5-dimethyl-1H-pyridin-4-one, reflects the ketone tautomer, though it predominantly exists in the enolic form under standard conditions . The molecular formula is C₇H₉NO, with the following structural attributes:

  • Methyl groups at positions 2 and 5 introduce steric hindrance and electron-donating effects.

  • Hydroxyl group at position 4 enhances acidity (pKa ≈ 8–10) and enables hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight123.16 g/mol
Boiling Point340.8 ± 37.0°C (760 mmHg)
Density1.1 ± 0.1 g/cm³
Canonical SMILESCC1=CC(=O)C(=CN1)C
SolubilityLimited data; soluble in polar organic solvents (inferred)

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in bioactive molecules. For example:

  • Coordination Chemistry: The hydroxyl group acts as a ligand for metal ions, facilitating the synthesis of catalysts or metallodrugs.

  • Drug Precursors: Methyl and hydroxyl substituents are common in antitumor and antimicrobial agents, though direct evidence of 2,5-Dimethylpyridin-4-ol’s bioactivity is lacking .

Materials Science

Pyridinols are explored as:

  • Corrosion Inhibitors: Adsorption onto metal surfaces via lone pairs from nitrogen and oxygen.

  • Polymer Additives: Stabilizers in resins due to antioxidant properties .

MeasureProtocol
Personal Protective Equipment (PPE)Gloves, lab coat, eye protection
VentilationUse in fume hoods or well-ventilated areas
First AidRinse skin/eyes with water; seek medical attention for persistent symptoms

Comparison with Structural Analogs

Substituent Effects on Reactivity

Compared to derivatives like 3-Chloro-2,5-dimethylpyridin-4-ol (excluded per user guidelines), 2,5-Dimethylpyridin-4-ol lacks electronegative halogens, reducing electrophilic substitution reactivity. Methyl groups enhance lipophilicity, making it more soluble in organic solvents than hydroxyl-rich analogs .

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